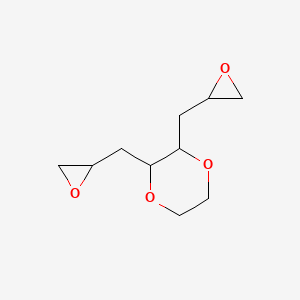
2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane is a chemical compound known for its unique structure and reactivity. It contains two oxirane (epoxide) groups and a 1,4-dioxane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane typically involves the reaction of epichlorohydrin with a suitable diol under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Common reagents used in this synthesis include sodium hydroxide and potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: Reduction reactions can convert the epoxide groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential use in drug delivery systems and as a cross-linking agent in biomaterials.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of resins, adhesives, and coatings due to its reactive epoxide groups
Mechanism of Action
The mechanism of action of 2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
Similar Compounds
N,N-Diglycidyl-4-glycidyloxyaniline: Contains multiple epoxide groups and is used in similar applications.
2,3-Dimethyloxirane: A simpler epoxide compound with similar reactivity.
2,3-Epoxybutane: Another epoxide with comparable chemical properties.
Uniqueness
2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane is unique due to its combination of two epoxide groups and a 1,4-dioxane ring. This structure provides enhanced reactivity and versatility in various chemical reactions and applications, making it a valuable compound in both research and industry .
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2,3-bis(oxiran-2-ylmethyl)-1,4-dioxane |
InChI |
InChI=1S/C10H16O4/c1-2-12-10(4-8-6-14-8)9(11-1)3-7-5-13-7/h7-10H,1-6H2 |
InChI Key |
JULKRYOAFFXCDV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C(O1)CC2CO2)CC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B13833258.png)
![[6-(2-Ethoxy-2-oxoacetyl)-1,3-benzodioxol-5-yl] 2,2-dimethylpropanoate](/img/structure/B13833276.png)
![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)
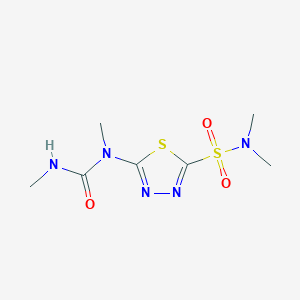
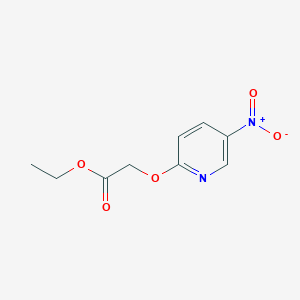
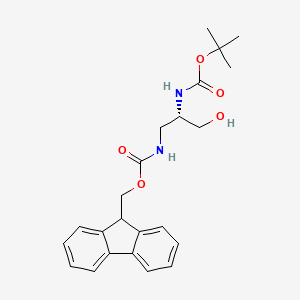
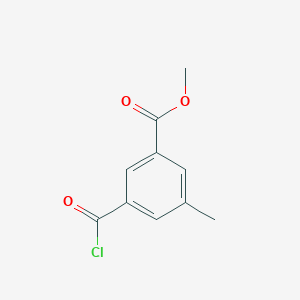
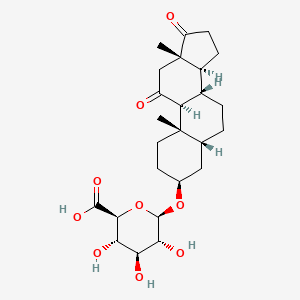
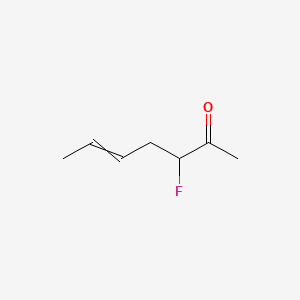

![[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13833333.png)

![6-O-[2-(Acetylamino)-2-deoxy-ss-D-glucopyranosyl]galactose; N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl)oxy)tetrahydro-2H-pyran-3-yl)acetamide](/img/structure/B13833336.png)

